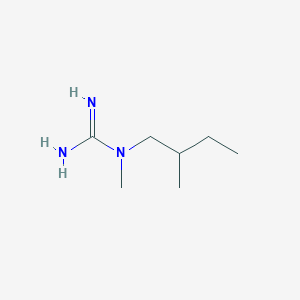![molecular formula C10H19NO2 B13204346 3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol](/img/structure/B13204346.png)
3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol is a chemical compound with the molecular formula C10H19NO2 It is characterized by a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a dimethyloxolan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of cyclopropylmethylamine with appropriate reagents to introduce the aminomethyl group. Subsequent steps include the formation of the oxolan ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for large-scale production, ensuring that the compound can be produced efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds.
Applications De Recherche Scientifique
3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways, providing insights into biological processes.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclopropyl and oxolan rings provide structural stability and influence the compound’s overall reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethylcyclopropane: Shares the aminomethyl and cyclopropyl groups but lacks the oxolan ring.
Cyclopropylmethylamine: Similar in structure but without the dimethyloxolan moiety.
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol is unique due to the presence of both the cyclopropyl and oxolan rings, which confer distinct chemical and physical properties. This combination of structural features makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
3-[1-(aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-8(2)10(12,5-6-13-8)9(7-11)3-4-9/h12H,3-7,11H2,1-2H3 |
Clé InChI |
YYRWAVSUBCWAFO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCO1)(C2(CC2)CN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
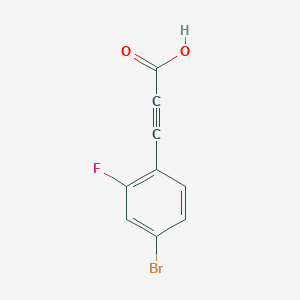
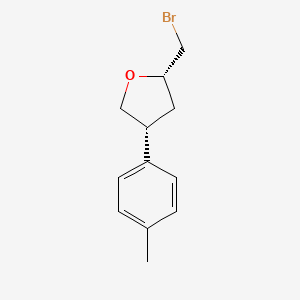
![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
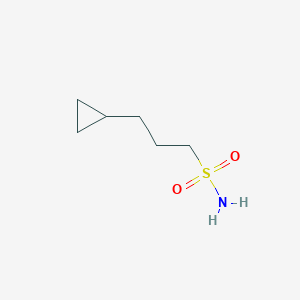
![Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate](/img/structure/B13204293.png)
![3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)
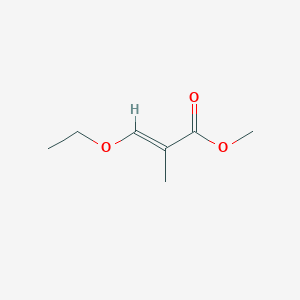
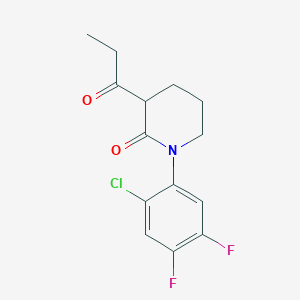

![2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13204332.png)
![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13204339.png)
